molecular formula C7H11NO B125274 N-Vinyl-2-piperidone CAS No. 4370-23-4

N-Vinyl-2-piperidone

Cat. No. B125274
CAS RN: 4370-23-4
M. Wt: 125.17 g/mol
InChI Key: PBGPBHYPCGDFEZ-UHFFFAOYSA-N
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Description

N-Vinyl-2-piperidone is a monomer used in the production of lactam-thermoresponsive and biocompatible polymers . It is also used in the study of inhibitors of clathrate hydrate formation .


Synthesis Analysis

N-Vinyl-2-piperidone can be synthesized from 2-Piperidone and Acetylene . There are also studies evaluating a new pathway for the synthesis of the established monomer N-vinyl-2-pyrrolidone from succinic acid, a suggested biorefinery platform chemical .


Molecular Structure Analysis

The molecular formula of N-Vinyl-2-piperidone is C7H11NO . It has a molecular weight of 125.17 .


Chemical Reactions Analysis

Piperidines, which include N-Vinyl-2-piperidone, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .


Physical And Chemical Properties Analysis

N-Vinyl-2-piperidone has a melting point of 42-48 °C and a boiling point of 125-126 °C (Press: 25 Torr) . Its density is predicted to be 1.089±0.06 g/cm3 .

Scientific Research Applications

1. Drug Delivery Applications

N-vinyl pyrrolidone (NVP) has been incorporated into polymethacrylic acid-chitosan microparticles for oral drug delivery applications. The addition of NVP enhances the mucoadhesion behavior of these particles, making them effective for drug delivery. It also improves insulin release properties at acidic pH, demonstrating its potential in hydrogel microparticles for controlled drug release (Sajeesh & Sharma, 2011).

2. Crystal Growth Inhibition

Poly(N-vinyl piperidone) (PVPip) is explored as a kinetic hydrate inhibitor, particularly in inhibiting the growth of tetrahydrofuran SII hydrate crystals. Its performance is compared with other poly(N-vinyl lactam) homopolymers, showing an intermediate growth inhibition performance (O’Reilly et al., 2011).

3. Polymerization and Hydrolysis

Research has been conducted on the polymerization of N-vinyl lactams, including 1-vinyl-2-piperidone. This research includes studying the hydrolysis of these compounds in an acid medium and their copolymerization with other materials, providing insights into their chemical behavior and potential applications (Shostakovsky et al., 1958).

4. pH Sensitive Hydrogels

N-vinyl-2-pyrrolidone (NVP) is used with itaconic acid to create pH-sensitive hydrogels. These copolymer hydrogels are highly sensitive to pH changes, making them promising for drug delivery applications (Chen et al., 2005).

Safety And Hazards

The safety data sheet for 2-Piperidone, a related compound, suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . For N-Vinyl-2-piperidone, it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) .

Future Directions

Piperidines, including N-Vinyl-2-piperidone, are pivotal in the production of drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This area of research is expected to continue to grow in the future.

properties

IUPAC Name

1-ethenylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-8-6-4-3-5-7(8)9/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGPBHYPCGDFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26587-22-4
Record name Poly(N-vinylpiperidone)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26587-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00435919
Record name N-Vinylpiperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Vinyl-2-piperidone

CAS RN

4370-23-4
Record name N-Vinylpiperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4370-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Vinylpiperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Piperidinone, 1-ethenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Morin - 2013 - oatao.univ-toulouse.fr
This thesis focus on Controlled Radical Polymerization (CRP) of vinyl esters and vinyl amides. One of the possibilities to achieve this control is a dynamic reversible trapping of the …
Number of citations: 1 oatao.univ-toulouse.fr
S Aparicio-Martínez, KR Hall… - The Journal of Physical …, 2006 - ACS Publications
… (NMF), N-ethylformamide (NEF), N-methylacetamide (NMA), N-ethylacetamide (NEA), acrylamide (ACA), N-vinylformamide (VYF), N-vinyl-2-pyrrolidone (VYP), and N-vinyl-2-piperidone …
Number of citations: 9 pubs.acs.org
JK Fink - 2021 - books.google.com
POLYMERS AND ADDITVES IN EXTREME ENVIRONMENTS Uniquely catalogs polymers and additives for uses in extreme applications such as in high or low pressure, high or low …
Number of citations: 1 books.google.com
JK Fink - 2022 - books.google.com
CONTACT LENSES The book focuses on the chemistry and properties of contact lenses and their fabrication methods. With research & development continuing in the field, this …
Number of citations: 1 books.google.com
HM Janssen, GML van Gemert, AT ten Cate… - 2004 - research.tue.nl
The invention relates to the synthesis of polymers containing self-complementary quadruple hydrogen groups by copolymerizing monomers containing a quadruple hydrogen bonding …
Number of citations: 3 research.tue.nl

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